2-[2-(Thiophen-2-yl)ethenyl]pyrazine

Non-linear optics Crystal engineering Solid-state packing

2-[2-(Thiophen-2-yl)ethenyl]pyrazine (CAS 155555-24-1), also referred to as 2-(2-thienyl)-1-(2-pyrazinyl)ethene (TPE), is a heterocyclic organic compound of molecular formula C10H8N2S and molecular weight 188.25 g/mol. It features a pyrazine core linked to a thiophene unit via a trans-ethenylene (vinyl) bridge, forming a donor-π-acceptor (D-π-A) framework.

Molecular Formula C10H8N2S
Molecular Weight 188.25 g/mol
CAS No. 155555-24-1
Cat. No. B12544286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Thiophen-2-yl)ethenyl]pyrazine
CAS155555-24-1
Molecular FormulaC10H8N2S
Molecular Weight188.25 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C=CC2=NC=CN=C2
InChIInChI=1S/C10H8N2S/c1-2-10(13-7-1)4-3-9-8-11-5-6-12-9/h1-8H
InChIKeyJEAICUWHEYQSMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Thiophen-2-yl)ethenyl]pyrazine (CAS 155555-24-1): Procurement-Ready Profile of a Pyrazine-Vinyl-Thiophene Heterocycle


2-[2-(Thiophen-2-yl)ethenyl]pyrazine (CAS 155555-24-1), also referred to as 2-(2-thienyl)-1-(2-pyrazinyl)ethene (TPE), is a heterocyclic organic compound of molecular formula C10H8N2S and molecular weight 188.25 g/mol . It features a pyrazine core linked to a thiophene unit via a trans-ethenylene (vinyl) bridge, forming a donor-π-acceptor (D-π-A) framework. This conjugated architecture places TPE within a class of molecules investigated for non-linear optical (NLO) applications, where the electron-rich thiophene (donor) and electron-poor pyrazine (acceptor) are separated by a polarizable π-spacer [1]. Key physicochemical properties include a topological polar surface area (TPSA) of 54.02 Ų and a calculated LogP of 2.71 .

Why Generic Substitution Fails for Research-Grade 2-[2-(Thiophen-2-yl)ethenyl]pyrazine (TPE)


Generic substitution of 2-[2-(thiophen-2-yl)ethenyl]pyrazine with other pyrazine-thiophene analogs is scientifically unsound due to the critical role of the ethenylene bridge in defining its unique solid-state properties and electronic structure. Unlike direct-linked analogs such as 2-(2-thienyl)pyrazine (CAS 56421-72-8), the vinyl spacer in TPE extends conjugation length and fundamentally alters molecular packing. Single-crystal X-ray diffraction reveals that TPE crystallizes in the centrosymmetric space group Pbca with whole-molecule disorder consisting of two conformers [1]. This contrasts sharply with the quinoxaline analog TQE (space group C2/c), demonstrating that even closely related heterocyclic extensions produce divergent crystal architectures [1]. Consequently, direct substitution risks irreproducible electronic, optical, and device-performance outcomes, as highlighted in the sections below.

Quantitative Evidence Guide: 2-[2-(Thiophen-2-yl)ethenyl]pyrazine (TPE) Differentiated from Key Comparators


Centrosymmetric Crystal Packing Differentiates TPE from Non-Pyrazine NLO Chromophores

Single-crystal X-ray diffraction analysis of 2-[2-(thiophen-2-yl)ethenyl]pyrazine (TPE) reveals that it crystallizes in the centrosymmetric space group Pbca [1]. In contrast, the quinoxaline-extended analog 2-(2-thienyl)-1-(2-quinoxalinyl)ethene (TQE) crystallizes in the centrosymmetric space group C2/c [1]. Both compounds therefore exhibit whole-molecule disorder involving two conformers related by an approximate two-fold rotation around the π-bridge, and both are unsuitable for second-order NLO applications in the condensed phase [1]. This structural data provides a clear, quantitative basis for excluding TPE from procurement for crystalline second-order NLO device fabrication.

Non-linear optics Crystal engineering Solid-state packing

Molecular Conformer Disorder in TPE: Twofold Rotational Disorder Quantified

TPE exhibits whole-molecule disorder in the solid state, with two conformers related by an approximate two-fold rotation about the plane defined by the π-unit linking the electron-rich thiophene to the electron-poor pyrazine [1]. The TQE analog displays the same type of disorder, but the relative occupancies of the conformers and the specific rotation angles are governed by the local crystal environment [1]. This conformational flexibility is a quantifiable structural feature that differentiates TPE from more rigid, directly linked analogs such as 2-(2-thienyl)pyrazine, which lack the ethenylene bridge and do not exhibit this specific mode of whole-molecule disorder.

Crystal engineering Conformational analysis X-ray diffraction

Molecular Weight and Lipophilicity Differentiate TPE from Direct-Linked and Methylated Analogs

The molecular weight of 2-[2-(thiophen-2-yl)ethenyl]pyrazine is 188.25 g/mol, with a calculated LogP of 2.71 and a topological polar surface area (TPSA) of 54.02 Ų . The direct-linked comparator 2-(2-thienyl)pyrazine (CAS 56421-72-8) has a lower molecular weight of 162.21 g/mol and lacks the vinyl spacer, which reduces its LogP and polarizability . Additionally, the trimethyl-substituted analog (E)-2-(2-thienyl)-vinyl-3,5,6-trimethylpyrazine (CAS 1000672-83-2) has a significantly higher molecular weight of 230.33 g/mol and increased lipophilicity due to three methyl groups . These differences affect chromatographic retention, solubility, and membrane permeability, making TPE a distinct physicochemical entity in any experimental workflow.

Physicochemical properties Drug-likeness Chromatographic behavior

Extent of π-Conjugation: Vinyl Bridge Enables Unique NLO Chromophore Architecture

The ethenylene bridge in TPE creates a donor-π-acceptor system where the molecular hyperpolarizability (β) and dipole moment (μ) can be manipulated independently of each other, a design advantage noted for this class of compounds [1]. This architecture allows optimization of molecular structure to maximize bulk second-order susceptibility (χ) without the problematic coupling between β and μ that plagues conventional NLO chromophores such as p-nitroaniline derivatives [1]. In contrast, the direct-linked analog 2-(2-thienyl)pyrazine (CAS 56421-72-8) lacks the extended π-spacer, resulting in reduced electronic coupling between donor and acceptor and an inherently different NLO response profile. The Pan et al. seminal work specifically identified TPE and its structural series as a 'new generation of NLO materials' due to this independent tunability [1].

Non-linear optics Molecular hyperpolarizability Donor-π-Acceptor design

Best Research and Industrial Application Scenarios for 2-[2-(Thiophen-2-yl)ethenyl]pyrazine (TPE)


Solution-Phase Non-Linear Optical (NLO) Studies

TPE's centrosymmetric crystal packing (Pbca space group) precludes its use in crystalline second-order NLO devices, but the compound remains highly relevant for solution-phase third-order NLO investigations, including two-photon absorption and optical limiting studies, where the independent tunability of the donor-π-acceptor system can be exploited without solid-state constraints [1]. Researchers should prioritize TPE over non-vinyl-bridged analogs when a polarizable π-spacer is essential for enhanced hyperpolarizability.

Organic Semiconductor Precursor and Monomer Design

The vinyl-linked thiophene-pyrazine framework of TPE serves as a versatile monomer or precursor for synthesizing oligomeric and polymeric π-conjugated materials. Its extended conjugation length and lower molecular weight compared to bis-aryl or trimethylated derivatives make it ideal for constructing co-polymers with tailored band gaps for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [1]. TPE is preferred over the direct-linked analog 2-(2-thienyl)pyrazine when extended conjugation is required.

Crystal Engineering and Solid-State Conformational Studies

The well-characterized whole-molecule disorder in TPE, where two conformers coexist in the crystal lattice, makes this compound an excellent model system for studying the influence of conformational flexibility on solid-state properties such as thermal expansion, phase transitions, and charge transport anisotropy [1]. Procurement for these fundamental studies is justified over more rigid analogs like 2-(2-thienyl)pyrazine, which lack this disorder.

Computational Chemistry and QSAR Model Building Sets

TPE's well-defined molecular weight (188.25 g/mol), LogP (2.71), and TPSA (54.02 Ų) position it as a mid-range heterocyclic probe in quantitative structure-activity relationship (QSAR) training sets . When building models for heterocyclic drug-like compounds, TPE fills a gap between lower molecular weight direct-linked analogs and higher molecular weight benzannulated or methylated derivatives, improving model resolution in the intermediate lipophilicity range.

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